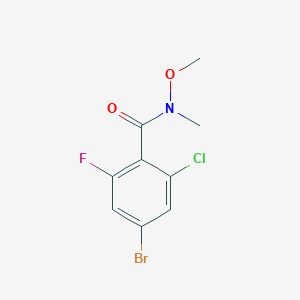

4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide

Description

4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative with a molecular formula C₁₀H₉BrClFNO₂ (based on structural analogs in ). The compound features a benzamide core substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 4, 2, and 6, respectively. The amide nitrogen is further functionalized with methoxy (OCH₃) and methyl (CH₃) groups, forming an N-methoxy-N-methyl moiety. This structural motif is characteristic of Weinreb amides, which are widely used in organic synthesis for ketone formation via nucleophilic acyl substitution .

The 6-fluoro substitution likely enhances electronegativity and influences intermolecular interactions, such as hydrogen bonding, compared to the 5-fluoro isomer.

Properties

Molecular Formula |

C9H8BrClFNO2 |

|---|---|

Molecular Weight |

296.52 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C9H8BrClFNO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |

InChI Key |

WJIGMKKRUGHAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1Cl)Br)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from a suitably substituted benzene derivative. One common approach is as follows:

Halogenation: The introduction of bromine, chlorine, and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly achieved using appropriate halogenating agents and catalysts.

Amidation: The methoxy and methyl groups can be introduced through an amidation reaction. This involves reacting the halogenated benzene derivative with N-methoxy-N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide nitrogen and the methoxy group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products with new functional groups replacing the halogen atoms.

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Reduction: Reduced derivatives such as amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide core with multiple halogen substituents (bromine, chlorine, and fluorine) and methoxy and methyl groups attached to the nitrogen atom. Its molecular formula is CHBrClFNO\ and it has a molar mass of approximately 296.52 g/mol. The presence of halogens significantly influences its reactivity and biological activity, making it an attractive subject for research.

Anticancer Activity

Research indicates that 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide may exhibit significant activity against various cancer cell lines. Preliminary studies suggest that the compound's halogen substituents enhance its binding affinity to specific proteins or enzymes involved in cancer progression, potentially acting as inhibitors in critical biochemical pathways.

Antitubercular Agents

A series of studies have evaluated the structure-activity relationship of similar compounds, revealing that modifications to the bromophenol moiety can yield new antitubercular agents. Compounds with similar structural features have shown promising inhibitory activity against Mycobacterium tuberculosis . The unique combination of halogens in 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide may enhance its effectiveness compared to non-halogenated analogs.

Intermediates in Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structure allows for further derivatization, which can lead to the development of new pharmaceuticals with enhanced properties. The synthesis typically involves multi-step processes that can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

Structure Comparison with Analogous Compounds

The following table summarizes comparisons between 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide and structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-chloro-N-methoxy-N-methylbenzamide | Lacks fluorine | May exhibit different biological activity due to missing fluorine |

| 5-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | Chlorine at position five | Potentially different pharmacodynamics due to chlorine placement |

| 4-Bromo-5-fluoro-N-methoxy-N-methylbenzamide | Different halogen arrangement | Varies in reactivity profile due to different halogen placements |

| 4-Bromo-2-fluoro-N-methylbenzamide | Lacks methoxy group | May show differing solubility and stability characteristics |

The distinctive combination of bromine, chlorine, and fluorine atoms contributes to the compound's unique reactivity and biological activity compared to these similar compounds.

Interaction Studies

Interaction studies involving 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide focus on its binding affinity with biological targets such as enzymes and receptors. These interactions are crucial for understanding the compound's pharmacological profile and therapeutic potential. Initial findings indicate that this compound may enhance effectiveness against specific targets compared to non-halogenated analogs.

Metabolic Stability

Studies have shown that compounds with similar structures exhibit good metabolic stability, which is essential for drug development. For instance, certain derivatives demonstrated acceptable selective indexes against various bacterial strains while maintaining moderate cytotoxicity . This suggests that 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide could be further explored for therapeutic applications due to its favorable metabolic characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity.

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic activity.

Receptor Binding: It may act as an agonist or antagonist of specific receptors, modulating their signaling pathways.

DNA Interaction: The compound may intercalate into DNA or bind to specific sequences, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents significantly impacts electronic properties and reactivity:

- 4-Bromo-2-chloro-5-fluoro-N-(2-chloro-6-fluorophenyl)benzamide (): This compound lacks the N-methoxy-N-methyl group but shares bromo, chloro, and fluoro substituents. The absence of the Weinreb amide moiety reduces its utility in ketone synthesis but increases stability toward hydrolysis. The 2-chloro-6-fluoroaniline group introduces steric hindrance, lowering solubility in polar solvents compared to the N-methoxy-N-methyl derivative .

- 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): With a methoxyphenyl group instead of halogenated substituents, this compound exhibits reduced electrophilicity.

Physico-Chemical Properties

- Solubility : The N-methoxy-N-methyl group increases solubility in aprotic solvents (e.g., DMF, THF) compared to 4-Bromo-2-Methoxy-N,N-dimethylbenzamide (), which lacks halogen diversity .

- Thermal Stability : Halogenated benzamides generally exhibit higher melting points due to increased van der Waals interactions. For instance, 4-Bromo-2-fluoro-6-methoxybenzoic acid () has a melting point of 180–182°C, suggesting the target compound may similarly resist thermal degradation .

Biological Activity

4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide compound that has gained attention in medicinal chemistry and biological research due to its unique structural properties. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure enhances its biological activity, making it a promising candidate for various applications in drug development and biochemical studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide is . The compound features:

- Bromine at the 4-position

- Chlorine at the 2-position

- Fluorine at the 6-position

- Methoxy and methyl groups attached to the nitrogen atom

This combination of substituents influences the compound's lipophilicity, binding affinity, and overall biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The halogen substituents enhance the compound's binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their functions. This interaction can affect various biochemical pathways, making it valuable in pharmacological research.

Applications in Scientific Research

4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide has several applications:

- Medicinal Chemistry :

- Biochemical Research :

- Agricultural Chemistry :

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide:

Case Studies

-

Antimicrobial Efficacy :

In a study evaluating various benzamide derivatives, 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allowed it to penetrate bacterial membranes effectively, leading to cell death. -

Cancer Research :

Another significant study focused on the anticancer potential of this compound. It was tested against several cancer cell lines, where it exhibited cytotoxicity comparable to standard chemotherapeutic agents. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.